molecular formula C9H10N2O4 B11763062 2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid

2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B11763062
M. Wt: 210.19 g/mol
InChI Key: MVKQANSMOSLNFU-HWKANZROSA-N
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Description

2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound that features a five-membered isoxazole ring. Isoxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles, such as metal-free catalysis and solvent-free reactions, is being investigated to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A simpler compound with a similar ring structure but lacking additional functional groups.

    5-Methylisoxazole: Similar to isoxazole but with a methyl group attached to the ring.

    4-Oxobut-2-enoic acid: Lacks the isoxazole ring but shares the butenoic acid structure.

Uniqueness

2-Methyl-4-((5-methylisoxazol-3-yl)amino)-4-oxobut-2-enoic acid is unique due to its combination of the isoxazole ring and the butenoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

(E)-2-methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H10N2O4/c1-5(9(13)14)3-8(12)10-7-4-6(2)15-11-7/h3-4H,1-2H3,(H,13,14)(H,10,11,12)/b5-3+

InChI Key

MVKQANSMOSLNFU-HWKANZROSA-N

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C(\C)/C(=O)O

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=C(C)C(=O)O

Origin of Product

United States

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